molecular formula C19H15N3O2 B3424945 4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide CAS No. 379254-51-0

4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide

Cat. No.: B3424945
CAS No.: 379254-51-0
M. Wt: 317.3 g/mol
InChI Key: RTPSSVUZFOCYHZ-UHFFFAOYSA-N
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Description

4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide is a lactam-containing compound with a benzo[cd]indole core linked to a benzoic acid hydrazide moiety. Its planar structure facilitates π-π stacking interactions, while the hydrazide group enables hydrogen bonding, influencing solubility and reactivity . The compound exhibits unique electronic properties due to the conjugation between the benzo[cd]indol-2-one system and the hydrazide functionality, making it a candidate for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c20-21-18(23)14-9-7-12(8-10-14)11-22-16-6-2-4-13-3-1-5-15(17(13)16)19(22)24/h1-10H,11,20H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPSSVUZFOCYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182471
Record name 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24840306
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

379254-51-0
Record name 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379254-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Oxobenz[cd]indol-1(2H)-yl)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Myeloperoxidase (MPO) Inhibitors

Several benzoic acid hydrazide derivatives are potent MPO inhibitors, critical in modulating inflammatory responses. Key analogs and their inhibitory profiles are compared below:

Compound Substituent/Modification IC₅₀ (MPO Inhibition) Key Mechanism Reference
4-Aminobenzoic acid hydrazide (4-ABAH) -NH₂ at para position 0.3 µM Irreversible inhibition via heme ester bond cleavage
2-Aminobenzoic acid hydrazide (2-ABAH) -NH₂ at ortho position 16 µM (neutrophils) Slow-tight binding inhibition; less potent than 4-ABAH
4-Trifluoromethyl-BAH (4-TFMBAH) -CF₃ at para position N/A Hydrolyzes MPO ester bonds, releasing heme
Target Compound Benzo[cd]indol-2-one linkage Not reported Potential interaction via hydrazide-heme binding (predicted)

Key Findings :

  • Substituent position (para vs. ortho) significantly impacts potency. 4-ABAH is 50-fold more potent than 2-ABAH due to optimal hydrogen bonding with MPO residues .
  • Electron-withdrawing groups (e.g., -CF₃) enhance ester bond cleavage in MPO, while electron-donating groups (e.g., -NH₂) improve binding affinity .
Antimicrobial Agents

Benzoic acid hydrazides functionalized with heterocycles or amino acids demonstrate broad-spectrum antimicrobial activity:

Compound Structure MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
4-(2,5-Dimethylpyrrole) benzoic acid hydrazide Pyrrole ring at para position 8.2 16.4
Cu complex of N-Boc-valine-BAH Cu²⁺ coordinated to amino acid hydrazide 4.5 9.1
Target Compound Benzo[cd]indol-2-one linkage Not tested Not tested

Key Findings :

  • Coordination with metal ions (Cu²⁺, Cd²⁺) enhances antimicrobial activity by disrupting bacterial membranes .
  • Pyrrole and triazole substituents improve lipophilicity, aiding penetration into microbial cells .
Anticancer Agents

Benzimidazole-linked hydrazides show promising cytotoxic activity:

Compound Structure IC₅₀ (µM) Against A549 Cells IC₅₀ (µM) Against MCF-7 Cells Reference
4-(5-Chloro-benzimidazol-2-yl)-BAH derivative Chlorobenzimidazole + methoxybenzylidene 12.4 9.8
Target Compound Benzo[cd]indol-2-one linkage Not tested Not tested

Key Findings :

  • Chloro and methoxy substituents enhance DNA intercalation and topoisomerase inhibition .
  • The benzo[cd]indol-2-one core in the target compound may offer similar π-stacking interactions for DNA binding.
Photophysical Properties

Functionalized benzoic acid hydrazides exhibit aggregation-enhanced emission (AEE):

Compound Substituent Emission Intensity (Aqueous DMF) Solid-State Emission Reference
4-(1,3-Dioxoisoquinolinyl)-BAH (LH) -COOH High Strong
4-(1,3-Dioxoisoquinolinyl)-BAH (LN) -CONHNH₂ (hydrazide) Low Moderate
Target Compound Benzo[cd]indol-2-one Not reported Predicted strong

Key Findings :

  • Carboxylic acid derivatives (LH) show higher emission than hydrazides (LN) due to reduced intermolecular quenching .
  • The target compound’s rigid benzo[cd]indol-2-one system may enhance solid-state fluorescence via restricted rotation.

Biological Activity

4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide is a complex organic compound classified as an indole derivative. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a benzo[cd]indole moiety, enhances its chemical properties and biological efficacy.

  • Molecular Formula : C19H15N3O2
  • Molecular Weight : 317.34 g/mol

The compound's synthesis typically involves several steps, including the formation of the benzo[cd]indole core through Fischer indole synthesis and the introduction of the benzoic acid moiety via Friedel-Crafts acylation. The final hydrazide formation occurs through the reaction with hydrazine.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to various biological effects:

  • Anticancer Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : It has shown potential against various bacterial strains.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazides exhibit significant antiproliferative effects against multiple cancer cell lines. For instance, a related study reported that certain hydrazide-hydrazones displayed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
Hydrazone 21LN-2290.77
Hydrazone 18Staphylococcus aureus3.91

Antimicrobial Activity

The benzo[cd]indole structure is associated with antibacterial properties. Research indicates that compounds with similar structures have demonstrated activity against Gram-positive bacteria, including MRSA . The specific activity of this compound against microbial strains remains to be fully characterized.

Case Studies

  • In Vitro Studies : A study on hydrazide derivatives reported their efficacy against various microbial strains, showing promising antibacterial activity .
  • In Vivo Studies : Research involving zebrafish embryos indicated low toxicity for certain hydrazide compounds, suggesting potential safety for therapeutic applications .

Comparison with Similar Compounds

This compound can be compared with other indole derivatives:

Compound NameStructure TypeNotable Activity
Indole-3-acetic acidPlant hormoneGrowth regulator in plants
Indole-2-carboxylic acidIndole derivativeAntimicrobial properties
Indole-3-carboxaldehydeIndole derivativeAntifungal activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide
Reactant of Route 2
4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide

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